molecular formula C8H11N5O2 B3369153 7-Amino-2-(propan-2-yl)-5H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid CAS No. 227610-68-6

7-Amino-2-(propan-2-yl)-5H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid

Cat. No.: B3369153
CAS No.: 227610-68-6
M. Wt: 209.21 g/mol
InChI Key: DFLZKQJPVFESQG-UHFFFAOYSA-N
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Description

7-Amino-2-(propan-2-yl)-5H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid is a heterocyclic compound that features a pyrazolo[1,5-b][1,2,4]triazole core. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. The presence of both amino and carboxylic acid functional groups makes it a versatile molecule for further chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-2-(propan-2-yl)-5H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step often involves the cyclization of a hydrazine derivative with a suitable diketone or ketoester to form the pyrazole ring.

    Introduction of the Triazole Ring: The pyrazole intermediate is then reacted with an azide or a nitrile derivative under conditions that promote the formation of the triazole ring.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted reactions, and the use of green chemistry principles (e.g., solvent-free conditions, recyclable catalysts) are often employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The nitro derivatives can be reduced back to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The amino group can undergo nucleophilic substitution reactions to form various derivatives, such as amides or sulfonamides.

    Esterification: The carboxylic acid group can react with alcohols to form esters under acidic conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, nitric acid.

    Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.

    Nucleophiles: Ammonia, amines, alcohols.

    Catalysts: Acidic or basic catalysts depending on the reaction type.

Major Products

    Nitro Derivatives: Formed from oxidation of the amino group.

    Amides and Sulfonamides: Formed from substitution reactions involving the amino group.

    Esters: Formed from esterification of the carboxylic acid group.

Scientific Research Applications

Chemistry

In chemistry, 7-Amino-2-(propan-2-yl)-5H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with various biological targets, such as enzymes and receptors, to understand its potential therapeutic effects.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential as drug candidates. The presence of both amino and carboxylic acid groups allows for the design of molecules with improved pharmacokinetic and pharmacodynamic properties.

Industry

In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its ability to form stable and functionalized structures.

Mechanism of Action

The mechanism of action of 7-Amino-2-(propan-2-yl)-5H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    7-Amino-2-(propan-2-yl)-5H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.

    7-Amino-2-(propan-2-yl)-5H-pyrazolo[1,5-b][1,2,4]triazole-6-methyl ester: Similar structure but with a methyl ester group instead of a carboxylic acid.

    7-Amino-2-(propan-2-yl)-5H-pyrazolo[1,5-b][1,2,4]triazole-6-sulfonic acid: Similar structure but with a sulfonic acid group instead of a carboxylic acid.

Uniqueness

The uniqueness of 7-Amino-2-(propan-2-yl)-5H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid lies in its combination of functional groups, which allows for a wide range of chemical modifications and applications. Its structure provides a balance of stability and reactivity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

7-amino-2-propan-2-yl-5H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O2/c1-3(2)6-10-7-4(9)5(8(14)15)11-13(7)12-6/h3,11H,9H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFLZKQJPVFESQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN2C(=N1)C(=C(N2)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20591647
Record name 7-Amino-2-(propan-2-yl)-5H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

227610-68-6
Record name 7-Amino-2-(propan-2-yl)-5H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Amino-2-(propan-2-yl)-5H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid
Reactant of Route 2
7-Amino-2-(propan-2-yl)-5H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid
Reactant of Route 3
7-Amino-2-(propan-2-yl)-5H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid
Reactant of Route 4
7-Amino-2-(propan-2-yl)-5H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid
Reactant of Route 5
7-Amino-2-(propan-2-yl)-5H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid
Reactant of Route 6
7-Amino-2-(propan-2-yl)-5H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid

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